![molecular formula C5H10ClN3O B11917664 Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1,3,4-oxadiazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 5-Methyl-1,3,4-oxadiazol-2-amine
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 3-Aminoisoxazole
Comparison: Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C5H10ClN3O |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)3-6-2;/h6H,3H2,1-2H3;1H |
Clave InChI |
HGEXLRMAXQCXFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-2-Methylpiperazin-1-YL]acetic acid](/img/structure/B11917581.png)


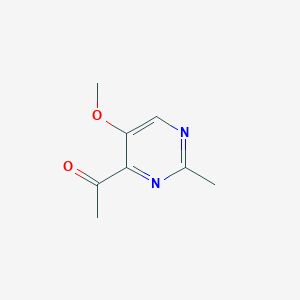


![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)
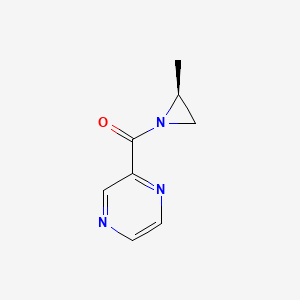
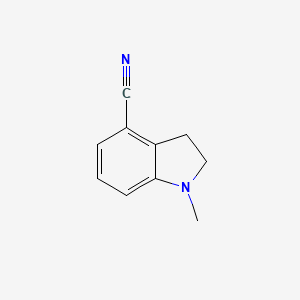
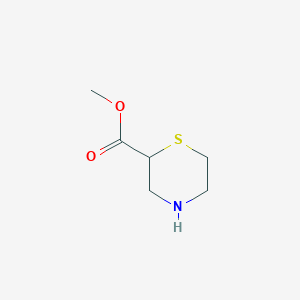

![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
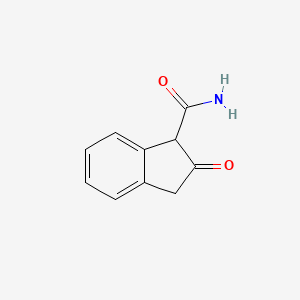
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)
